2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile
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Overview
Description
2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-chloronicotinonitrile under specific conditions. One common method involves the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways . This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another nicotinonitrile derivative used as a cardiotonic agent.
Neratinib: A nicotinonitrile derivative used in the treatment of breast cancer.
Uniqueness
2-Chloro-4-(3,4-dimethoxyphenyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H11ClN2O2 |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-12-4-3-9(7-13(12)19-2)10-5-6-17-14(15)11(10)8-16/h3-7H,1-2H3 |
InChI Key |
VNNHGLHYBKSUJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC=C2)Cl)C#N)OC |
Origin of Product |
United States |
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